molecular formula C9H7BrO2 B1287176 8-Bromochroman-4-one CAS No. 204377-88-8

8-Bromochroman-4-one

Cat. No.: B1287176
CAS No.: 204377-88-8
M. Wt: 227.05 g/mol
InChI Key: RDFCRUZREBSOGO-UHFFFAOYSA-N
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Description

8-Bromochroman-4-one is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

G-Quadruplex Studies

8-Bromochroman-4-one derivatives, specifically 8-bromoguanines, have been utilized in structural studies of G-quadruplexes, DNA, and RNA structures that play critical roles in cellular processes. These studies help in understanding the stability and folding topology of G-quadruplexes, which are important for drug design and therapeutic applications (Sagi, 2014).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound, like α-naphthoflavone, have been reviewed for their use as reversible indicators in potassium bromate titrations, highlighting their utility in precise chemical analyses (Belcher, 1949).

Bromodomain Inhibitors

The compound has implications in the study of bromodomain-containing proteins, with research indicating that bromodomain inhibitors, which may include brominated compounds similar to this compound, play a significant role in the treatment of various cancers (Lu et al., 2019).

Metal-Organic Frameworks (MOFs)

Though not directly cited, the structural analogies and functional groups related to this compound suggest potential applications in the development of MOFs for sensing applications. The engineering of MOFs like ZIF-8 indicates the versatility of brominated organic compounds in creating frameworks with specific electrochemical properties (Paul et al., 2022).

Environmental Chemistry

Research on brominated flame retardants and their occurrence in various environments underscores the relevance of studying brominated compounds like this compound for understanding their environmental impact and behavior (Zuiderveen et al., 2020).

Safety and Hazards

The safety information for 8-Bromochroman-4-one includes a GHS07 pictogram and a warning signal word . The hazard statements are H302-H319, and the precautionary statements are P305+P351+P338 .

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . These compounds could be a starting point for the development of novel SIRT2 inhibitors .

Biochemical Analysis

Biochemical Properties

8-Bromochroman-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can bind to specific receptors, modulating their activity and influencing downstream signaling pathways . These interactions highlight the compound’s potential as a modulator of biochemical processes.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cancer cell lines, this compound can induce apoptosis by activating pro-apoptotic signaling pathways . Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation . These cellular effects underscore the compound’s potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to specific enzymes, leading to their inhibition or activation . For instance, this compound has been shown to inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and survival . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions provide insights into the compound’s mode of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods . Additionally, long-term exposure to the compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity . These temporal effects are important considerations for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation . For instance, cytochrome P450 enzymes play a crucial role in the metabolism of this compound, leading to the formation of metabolites that may have distinct biological activities . Additionally, the compound can influence metabolic flux and alter the levels of specific metabolites . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, influencing its localization and accumulation in different cellular compartments . Additionally, binding proteins can modulate the compound’s bioavailability and distribution within tissues . These factors are critical for understanding the compound’s pharmacodynamics and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

8-bromo-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFCRUZREBSOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610538
Record name 8-Bromo-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204377-88-8
Record name 8-Bromo-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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